molecular formula C32H39F3N2O5S B1664855 Amg-076 CAS No. 1001438-96-5

Amg-076

カタログ番号: B1664855
CAS番号: 1001438-96-5
分子量: 620.7 g/mol
InChIキー: IBDOVKSLMMFQPJ-IUPOGUASSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AMG 076は、経口投与可能なメラニン濃縮ホルモン受容体1(MCHR1)の選択的アンタゴニストです。 この化合物は、高脂肪食を与えられた非肥満マウスと食餌誘導性肥満マウスの両方において、体重増加を抑制する可能性について研究されています . AMG 076は、グルコース耐性とインスリン感受性の改善を含む代謝表現型の改善に有望な結果を示しています .

2. 製法

AMG 076の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む複数のステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、通常、公開文献では開示されていません。 この化合物は、シクロヘキサンカルボン酸誘導体とその他の試薬を含む一連の有機反応によって合成されます . 工業生産方法では、これらの合成経路を最適化して、高収率と純度を確保する必要があります。

3. 化学反応解析

AMG 076は、主にその官能基を含む様々な化学反応を起こします。この化合物は、以下のような反応に参加できます。

    酸化: 酸素の付加または水素の除去を含む反応。

    還元: 水素の付加または酸素の除去を含む反応。

    置換: ある官能基が別の官能基と置き換わる反応。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な置換反応の触媒などがあります。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

4. 科学研究への応用

準備方法

The synthesis of AMG 076 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature. the compound is synthesized through a series of organic reactions involving cyclohexane carboxylic acid derivatives and other reagents . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

化学反応の分析

AMG 076 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:

    Oxidation: Reactions involving the addition of oxygen or removal of hydrogen.

    Reduction: Reactions involving the addition of hydrogen or removal of oxygen.

    Substitution: Reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Effects on Obesity

AMG-076 has been extensively studied for its anti-obesity effects in several animal models:

  • C57BL/6 Mice : In a study involving high-fat diet-induced obese (DIO) mice, this compound administration led to significant reductions in body weight gain without affecting food intake. The weight loss was attributed to increased energy expenditure rather than decreased caloric consumption .
  • MCHR1 Knockout Models : The efficacy of this compound was confirmed in MCHR1 wild-type mice, where it effectively reduced fat mass. In contrast, MCHR1 knockout mice did not exhibit these effects, underscoring the receptor's role in mediating the compound's actions .

Metabolic Improvements

This compound also demonstrated beneficial effects on metabolic parameters:

  • Insulin Sensitivity : Chronic treatment with this compound resulted in improved insulin sensitivity and glucose tolerance in DIO mice. This suggests potential applications for managing diabetes alongside obesity .
  • Fasting Insulin and Glucose Levels : Significant reductions in fasting insulin and glucose levels were observed after this compound treatment, indicating its role in ameliorating metabolic syndrome characteristics .

Safety and Tolerability

In studies involving spontaneously obese cynomolgus monkeys, this compound was found to be well-tolerated with no significant adverse effects reported. Body weight and BMI showed a downward trend in treated groups compared to controls .

Case Studies Summary

Study ModelKey FindingsReference
C57BL/6 MiceReduced body weight gain; increased energy expenditure; improved metabolic parameters
MCHR1 Knockout MiceNo significant weight loss or metabolic improvements observed
Cynomolgus MonkeysWell-tolerated; trends towards reduced body weight and BMI

作用機序

AMG 076は、メラニン濃縮ホルモン受容体1(MCHR1)を選択的に拮抗することで効果を発揮します。この受容体は、食物摂取量とエネルギーバランスの調節に関与しています。MCHR1を阻害することで、AMG 076は食物摂取量を減らし、エネルギー消費量を増やし、体重増加を抑制します。 関与する分子標的と経路には、MCHR1シグナル伝達の阻害が含まれ、これは様々な代謝プロセスに影響を与えます .

類似化合物との比較

AMG 076は、MCHR1アンタゴニストとしての高い選択性と効力においてユニークです。類似の化合物には、以下のような他のMCHR1アンタゴニストがあります。

    T-226296: 体重と代謝プロセスに同様の効果を持つ、別の選択的MCHR1アンタゴニスト。

    SNAP-7941: MCHR1を標的とする化合物ですが、薬物動態特性が異なります。

これらの化合物と比較して、AMG 076は、動物モデルにおいて、体重増加を抑制し、代謝表現型を改善する上で優れた効果を示しています .

生物活性

AMG-076 is a potent and selective small molecule antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), which plays a significant role in regulating food intake and energy metabolism. This compound was developed by Amgen and has shown promising biological activity, particularly in the context of obesity and metabolic disorders.

This compound functions by inhibiting MCHR1, thereby reducing the effects of melanin-concentrating hormone (MCH), which is known to stimulate appetite. The compound has been shown to effectively displace radiolabeled MCH in binding assays, with a dissociation constant (KiK_i) of 0.6 nM, indicating high affinity for the receptor . Functional antagonism was confirmed through its ability to inhibit MCH-induced calcium mobilization in HEK293 cells expressing MCHR1, with an inhibitory concentration (IC50IC_{50}) of 1.2 nM .

Weight Management

In preclinical studies involving mouse models, this compound demonstrated significant effects on body weight management:

  • Wild-type Mice : this compound administration resulted in a marked reduction in body weight gain and decreased food intake, suggesting enhanced energy expenditure.
  • Knockout Mice : No significant weight change was observed in MCHR1 knockout mice, confirming that the effects of this compound are receptor-mediated .

Metabolic Effects

The biological activity of this compound extends beyond weight management:

  • Glucose Tolerance : this compound-treated mice exhibited improved glucose tolerance and insulin sensitivity.
  • Energy Expenditure : Indirect calorimetry studies indicated increased oxygen consumption in treated mice compared to controls, further supporting the hypothesis of enhanced metabolic activity .

Case Studies and Clinical Trials

This compound has undergone various phases of clinical evaluation. Notably:

  • Cynomolgus Monkeys : In studies involving spontaneously obese cynomolgus monkeys, this compound was well tolerated with no adverse clinical observations reported .
  • Phase 1 Trials : The compound has progressed to Phase 1 clinical trials targeting obesity, where its safety profile and pharmacokinetics are being assessed .

Research Findings Summary

Study AspectFindings
Receptor Target Selective antagonist of MCHR1
Weight Management Significant reduction in weight gain in wild-type mice
Metabolic Effects Improved glucose tolerance and increased energy expenditure
Safety Profile Well tolerated in preclinical studies with no adverse effects reported

特性

CAS番号

1001438-96-5

分子式

C32H39F3N2O5S

分子量

620.7 g/mol

IUPAC名

1-[2-[(4aR,11R,11aS)-11-methyl-9-(trifluoromethyl)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]ethyl]cyclohexane-1-carboxylic acid;benzenesulfonic acid

InChI

InChI=1S/C26H33F3N2O2.C6H6O3S/c1-16-20-15-31(12-10-25(24(32)33)8-3-2-4-9-25)11-7-17(20)13-22-23(16)19-14-18(26(27,28)29)5-6-21(19)30-22;7-10(8,9)6-4-2-1-3-5-6/h5-6,14,16-17,20,30H,2-4,7-13,15H2,1H3,(H,32,33);1-5H,(H,7,8,9)/t16-,17-,20-;/m1./s1

InChIキー

IBDOVKSLMMFQPJ-IUPOGUASSA-N

SMILES

CC1C2CN(CCC2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O.C1=CC=C(C=C1)S(=O)(=O)O

異性体SMILES

C[C@@H]1[C@H]2CN(CC[C@@H]2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O.C1=CC=C(C=C1)S(=O)(=O)O

正規SMILES

CC1C2CN(CCC2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O.C1=CC=C(C=C1)S(=O)(=O)O

外観

Solid powder

Key on ui other cas no.

1001438-96-5

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1-(2-((4aR,11R,11aS)-11-methyl-9-trifluoromethyl-1,3,4,4a,5,6,11,11a-octahydropyrido(4,3-b)carbazol-2-yl)ethyl)cyclohexanecarboxylic acid benzenesulfonic acid
AMG 076

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amg-076
Reactant of Route 2
Amg-076
Reactant of Route 3
Amg-076
Reactant of Route 4
Reactant of Route 4
Amg-076
Reactant of Route 5
Amg-076
Reactant of Route 6
Reactant of Route 6
Amg-076

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。